2-Chloro-5-(isopropylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(isopropylsulfonyl)pyridine is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(isopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with isopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, and the reaction mixture is often heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Boronic acids and palladium catalysts are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with boronic acids.
Scientific Research Applications
2-Chloro-5-(isopropylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(isopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylsulfonyl)pyridine
- 2-Chloro-5-(ethylsulfonyl)pyridine
- 2-Chloro-5-(propylsulfonyl)pyridine
Comparison
2-Chloro-5-(isopropylsulfonyl)pyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl groups, it may exhibit different physical and chemical properties, such as solubility and boiling point. These differences can affect its suitability for specific applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylsulfonylpyridine |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
InChI Key |
KFMBNGUTTAJCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.